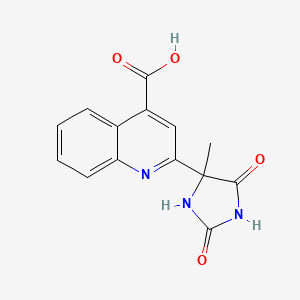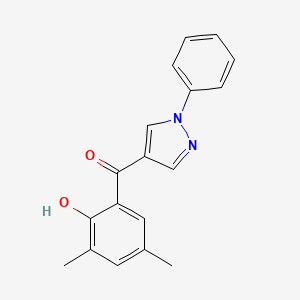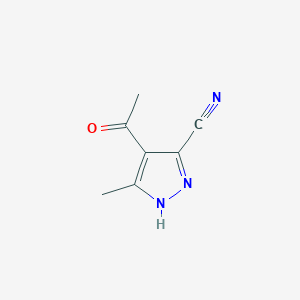
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-acetyl-5-methylpyrazole with cyanogen bromide under basic conditions. The reaction proceeds through nucleophilic substitution, where the acetyl group facilitates the formation of the carbonitrile group.
Industrial Production Methods: Industrial production of this compound can be achieved through a one-pot synthesis involving multicomponent reactions. This method is advantageous due to its efficiency and high yield. The reaction typically involves the condensation of aromatic aldehydes, malononitrile, and phenyl hydrazine in the presence of a catalyst under solvent-free conditions .
化学反応の分析
Types of Reactions: 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The acetyl and methyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include substituted pyrazoles, amines, and other functionalized derivatives .
科学的研究の応用
4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: The compound is used in the synthesis of dyes, agrochemicals, and other industrially relevant materials
作用機序
The mechanism of action of 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
類似化合物との比較
4,5-Dihydro-1H-pyrazole derivatives: These compounds share a similar pyrazole core but differ in their substitution patterns and functional groups.
1H-Pyrazolo[3,4-b]pyridines: These bicyclic compounds contain a fused pyrazole and pyridine ring, exhibiting different biological activities.
5-Methyl-1H-pyrazole: This compound is structurally similar but lacks the acetyl and carbonitrile groups, leading to different chemical properties and applications.
Uniqueness: 4-Acetyl-5-methyl-1H-pyrazole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity
特性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC名 |
4-acetyl-5-methyl-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C7H7N3O/c1-4-7(5(2)11)6(3-8)10-9-4/h1-2H3,(H,9,10) |
InChIキー |
PBSIUBRJECEMSS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=NN1)C#N)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


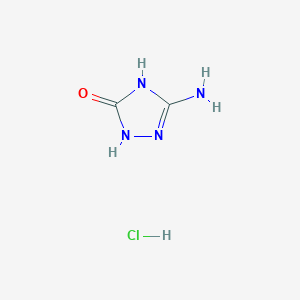
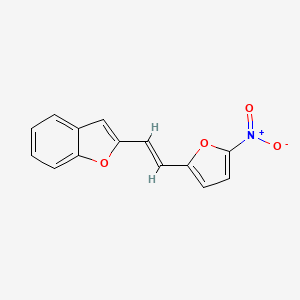
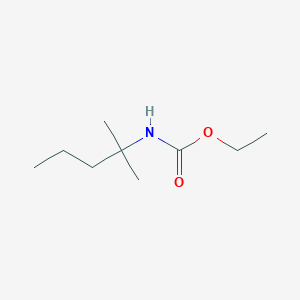
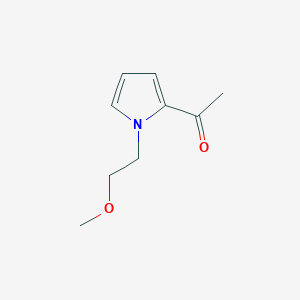


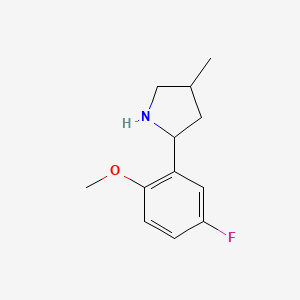
![7,7'-[[2-(Hydroxymethyl)-1,4,10-trithia-7,13-diazacyclopentadecane-7,13-diyl]bis(methylene)]bis[5-chloro-8-quinolinol]](/img/structure/B12883054.png)
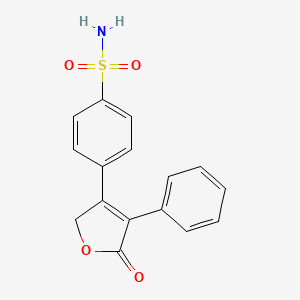

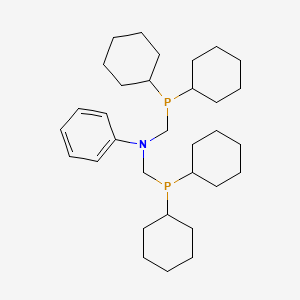
![1-(Benzo[c]isoxazol-1(3H)-yl)ethanone](/img/structure/B12883096.png)
